
1-甲基黄嘌呤
描述
1-methyl-7H-xanthine is a 1-methylxanthine tautomer where the imidazole proton is located at the 7-position. It has a role as a mouse metabolite. It is functionally related to a 7H-xanthine.
1-Methylxanthine is a natural product found in Camellia sinensis with data available.
科学研究应用
神经退行性疾病
包括1-甲基黄嘌呤在内的甲基黄嘌呤类化合物被认为在神经退行性疾病领域具有潜在的生理益处 . 虽然具体的机制和应用仍在研究中,但这代表着一个很有前景的研究领域。
呼吸系统疾病
1-甲基黄嘌呤的另一个潜在应用是在呼吸系统疾病的治疗中 . 虽然具体的功效和机制仍在研究中,但很明显甲基黄嘌呤在呼吸生理中发挥着作用。
糖尿病
甲基黄嘌呤也与糖尿病背景下的潜在益处相关联 . 需要进一步研究才能完全了解1-甲基黄嘌呤在该领域的意义和潜在治疗用途。
癌症
研究表明,甲基黄嘌呤可能在癌症治疗中具有潜在的应用 . 确切的机制和潜在的治疗用途仍在探索中。
黄嘌呤氧化酶的抑制
研究发现,1-甲基黄嘌呤可以抑制黄嘌呤氧化酶,这是一种催化黄嘌呤转化为尿酸的关键酶,尿酸可导致人体高尿酸血症 . 这表明它在治疗与尿酸水平升高相关的疾病方面具有潜在的应用。
植物防御机制
包括1-甲基黄嘌呤在内的甲基黄嘌呤类化合物是植物作为其次生代谢的一部分产生的,可能作为抵御病原体和捕食者的防御机制 . 这突出了植物生物学的一个有趣方面,并且可能对农业实践和害虫管理策略产生影响。
功能性食品
甲基黄嘌呤广泛存在于咖啡、茶和巧克力等常见膳食中 表明它在功能性食品的开发中具有潜在的应用。这些食品具有超越基本营养的健康益处,而1-甲基黄嘌呤的潜在健康益处可以在这方面得到利用。
药物设计
1-甲基黄嘌呤的结构可以作为设计新的、靶向分子的基础,以实现更具体、更有效的结果 . 这代表着药物研究领域的一个有前景的领域。
作用机制
Target of Action
1-Methylxanthine, a derivative of xanthine, primarily targets adenosine receptors in the central nervous system and peripheral tissues . These receptors play a crucial role in numerous physiological processes, including neurotransmission, muscle contraction, and inflammatory responses .
Mode of Action
1-Methylxanthine acts as an antagonist at adenosine receptors . By binding to these receptors, it prevents adenosine, a natural neuromodulator, from exerting its typical effects. This results in increased alertness and reduced fatigue . It also enhances lipolysis, leading to increased energy expenditure .
Biochemical Pathways
1-Methylxanthine affects several biochemical pathways. It inhibits the cAMP–protein kinase A signaling pathway, which is involved in a wide range of cellular processes, including metabolism, gene transcription, and cell cycle progression . Additionally, it may influence the metabolic pathways of other methylxanthines, such as caffeine and theophylline .
Pharmacokinetics
The pharmacokinetics of 1-Methylxanthine involve absorption, distribution, metabolism, and excretion (ADME). It is rapidly and completely absorbed in the gastrointestinal tract . The elimination of 1-Methylxanthine follows Michaelis-Menten kinetics, meaning a small increase in dose may result in a disproportionately large increase in serum concentrations .
Result of Action
The antagonism of adenosine receptors by 1-Methylxanthine leads to a variety of molecular and cellular effects. It increases alertness, reduces fatigue, and enhances lipolysis . In the immune system, it inhibits immune activation, potentially affecting immune responses .
Action Environment
The action, efficacy, and stability of 1-Methylxanthine can be influenced by various environmental factors. For instance, dietary constituents, including broccoli and herbal tea, as well as alcohol, can modify its plasma pharmacokinetics . Furthermore, its effects can vary depending on the individual’s age, gender, and health status .
生化分析
Biochemical Properties
1-Methylxanthine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the caffeine metabolism pathway
Molecular Mechanism
At the molecular level, 1-Methylxanthine exerts its effects primarily through the antagonism of adenosine receptors in the central nervous system and peripheral tissues . This antagonism can lead to various physiological effects, including stimulation of the central nervous system, diuresis, and relaxation of smooth muscle .
Dosage Effects in Animal Models
The effects of 1-Methylxanthine can vary with different dosages in animal models
Metabolic Pathways
1-Methylxanthine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
属性
IUPAC Name |
1-methyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOYJPOZRLFTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210271 | |
| Record name | 1-Methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Aldrich MSDS], Solid | |
| Record name | 1-Methylxanthine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10213 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-Methylxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010738 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>24.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57260112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6136-37-4 | |
| Record name | 1-Methylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6136-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006136374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-1-methyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EE8WCA32U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Methylxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010738 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

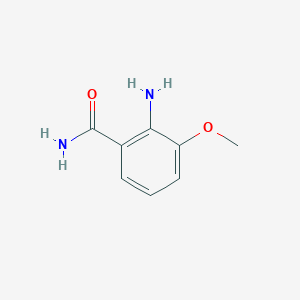
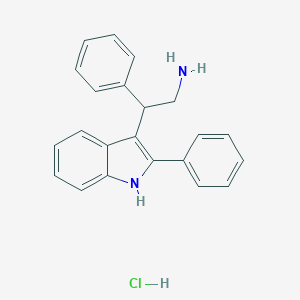

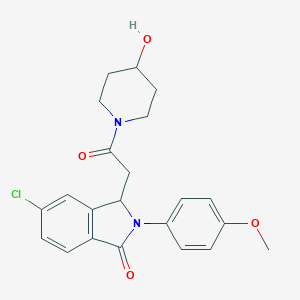
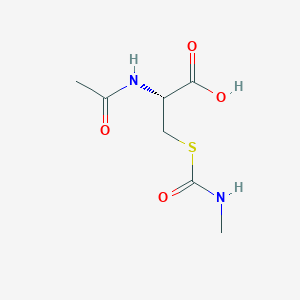
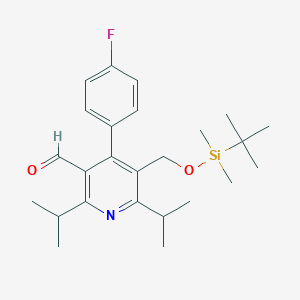
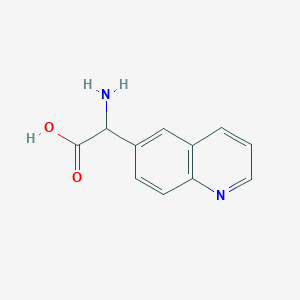

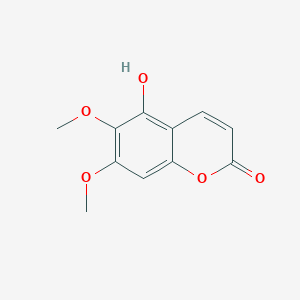
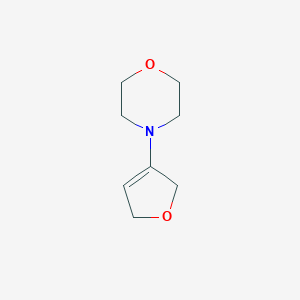

![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)

